N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-17-3-2-4-18(15-17)16-21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h2-8,15H,9-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLEUVXDQMGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorophenylamine with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in 4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethylamine.
Acetylation: The final step involves the reaction of the sulfonylated intermediate with m-tolylacetic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Piperazine substituent : 4-(4-Fluorophenyl)sulfonylethyl group.
- Acetamide substituent : m-Tolyl (meta-methylphenyl).
- Unique features : Sulfonyl ethyl spacer, fluorophenyl, and m-tolyl groups.
Analogs:
Compound 15 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Piperazine substituent: 4-Fluorophenyl.
- Acetamide substituent: p-Tolyl-thiazole.
- Key difference: Thiazole ring instead of sulfonylethyl bridge; p-tolyl vs. m-tolyl .
Compound 56 (): N-(2-Oxo-1-phenyl-2-(4-(m-tolyl)piperazin-1-yl)ethyl)acetamide
- Piperazine substituent: m-Tolyl.
- Acetamide substituent: Phenyl.
- Key difference: m-Tolyl on piperazine vs. acetamide; lacks sulfonyl group .
Compound in : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Spectroscopic Characterization
All analogs in the evidence were characterized using:
- 1H/13C/19F NMR : To confirm substituent positions and purity.
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification.
- Elemental Analysis : To validate stoichiometry (e.g., ) .
The target compound would require similar analytical techniques, with 19F NMR particularly critical for confirming the 4-fluorophenyl group.
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group, along with a sulfonyl ethyl and m-tolyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 373.45 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.45 g/mol |
| Key Functional Groups | Piperazine, Sulfonamide, Acetamide |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to modulate serotonin (5-HT) and dopamine (DA) receptors, which are crucial for mood regulation and cognitive functions. The sulfonyl and propionamide groups enhance the compound's binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects .
Neuropharmacological Effects
Several studies have indicated that this compound exhibits significant potential in treating neurological disorders. For instance:
- Anxiolytic Activity : In preclinical models, the compound demonstrated a reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Antidepressant Effects : Research indicates that it may enhance serotonergic neurotransmission, contributing to antidepressant-like effects in animal models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 125 μM .
- Fungal Activity : Preliminary studies suggest activity against Candida species, indicating potential use in antifungal therapies .
Study 1: Neuropharmacological Evaluation
In a study published in Journal of Medicinal Chemistry, researchers tested the compound's effects on rodent models of anxiety and depression. The results indicated a significant decrease in anxiety-like behavior measured by the elevated plus maze test. The compound's ability to increase serotonin levels was confirmed through biochemical assays.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against biofilms formed by Staphylococcus epidermidis. The results showed that the compound inhibited biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition, suggesting a unique mechanism of action targeting biofilm stability .
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-fluorophenyl group (δ ~7.0–7.3 ppm for aromatic protons) and sulfonamide NH (δ ~3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₅FN₃O₃S: 418.15) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by AUC) and detects trace impurities .
Advanced: How can conflicting reports on receptor binding affinities be resolved?
Answer:
Contradictions in binding data (e.g., serotonin vs. dopamine receptors) may arise from assay variability or off-target interactions. Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (e.g., calcium flux in HEK293 cells) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor subtypes (e.g., 5-HT₁A vs. D₂) and identify key residues (e.g., Asp116 in 5-HT₂A) .
- Metabolite Screening : LC-MS/MS to rule out interference from degradation products .
Advanced: What methodological approaches optimize synthetic yield and scalability?
Answer:
Optimization strategies include:
| Parameter | Baseline Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran (THF) | +15% (due to better solubility) |
| Catalyst | EDCI/HOBt | HATU/DIPEA | +20% (lower racemization) |
| Temperature | Room temperature | Microwave-assisted (60°C, 30 min) | +25% (reduced side reactions) |
Validation : Design of Experiments (DoE) to analyze solvent/catalyst interactions.
Basic: What biological targets are hypothesized based on structural motifs?
Answer:
- Serotonin Receptors (5-HT) : The 4-fluorophenylpiperazine moiety is a known pharmacophore for 5-HT₁A/2A subtypes .
- Dopamine D₂/D₃ Receptors : Sulfonamide groups enhance lipophilicity, favoring CNS penetration and D₂ binding .
- Enzyme Targets : Acetamide linkage may inhibit acetylcholinesterase (AChE) or carbonic anhydrase, validated via Ellman’s assay .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent Variation :
- Replace m-tolyl with halogenated aryl groups (e.g., Cl, Br) to assess electronic effects on binding .
- Modify the piperazine N-substituent (e.g., methyl, cyclopropyl) to probe steric tolerance .
Bioactivity Profiling :
- Test in vitro against a receptor panel (e.g., CEREP Psychoactive Panel) and measure IC₅₀ values .
Computational SAR :
- Generate QSAR models using MOE or RDKit to correlate logP/pKa with activity .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Deuteration : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
- Formulation : Use lipid nanoparticles (LNPs) to enhance bioavailability and reduce hepatic first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
